(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol

Catalog No.
S12219587
CAS No.
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)metha...

Product Name

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol

IUPAC Name

[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methanol

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2/t7-/m0/s1

InChI Key

CIXRVJOKGHDAMJ-ZETCQYMHSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CO

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)CO

(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a chemical compound characterized by its unique oxazole structure fused with a pyridine ring. The compound has the molecular formula C8H10N2OC_8H_{10}N_2O and a molecular weight of approximately 178.19 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development due to its structural features that can interact with biological targets.

Typical of oxazole derivatives, including:

  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: It can be involved in cyclization reactions with other electrophiles to form more complex structures.
  • Redox Reactions: The presence of the hydroxyl group allows for oxidation or reduction processes that can modify the compound's reactivity and properties.

Research indicates that (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and may also possess antimicrobial properties. The pyridine moiety is often associated with interactions at various biological targets, which could contribute to its pharmacological effects.

The synthesis of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol typically involves:

  • Cyclization of Amino Alcohols: An amino alcohol is reacted with a carboxylic acid derivative under controlled conditions to form the oxazole ring.
  • Chiral Resolution: The synthesis may require chiral resolution techniques to obtain the specific (S)-enantiomer, which is crucial for achieving desired biological activities.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide may be warranted based on its chemical properties.

Interaction studies involving (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol focus on its binding affinity to various biological targets. These studies can include:

  • Enzyme Inhibition Assays: Evaluating how the compound interacts with specific enzymes related to disease pathways.
  • Receptor Binding Studies: Assessing the affinity of the compound for receptors involved in inflammation or pain signaling pathways.
  • Cell Line Studies: Testing the compound's effects on different cell lines to understand its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole225531-65-70.83Contains a tert-butyl group which may influence lipophilicity and receptor interactions.
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole199277-80-00.83Features a methyl substitution that could alter biological activity compared to the parent compound.
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine189014-95-70.91A bis-substituted derivative that may exhibit enhanced activity due to multiple binding sites.

These compounds illustrate how variations in substituents can significantly impact biological activity and pharmacological properties, highlighting the uniqueness of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol within this class of compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

178.074227566 g/mol

Monoisotopic Mass

178.074227566 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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